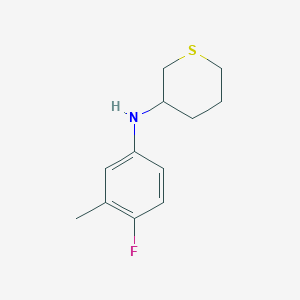

N-(4-fluoro-3-methylphenyl)thian-3-amine

Description

N-(4-fluoro-3-methylphenyl)thian-3-amine is a substituted amine featuring a thian (tetrahydrothiophene) ring system linked to a 4-fluoro-3-methylphenyl group via an amine bond. For example, compounds bearing the 4-fluoro-3-methylphenyl group, such as nitrones and thiazole derivatives, demonstrate significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

The 4-fluoro-3-methylphenyl moiety is notable for its electron-withdrawing fluorine atom and methyl group, which enhance metabolic stability and influence binding interactions in biological systems.

Properties

Molecular Formula |

C12H16FNS |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

N-(4-fluoro-3-methylphenyl)thian-3-amine |

InChI |

InChI=1S/C12H16FNS/c1-9-7-10(4-5-12(9)13)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |

InChI Key |

CSTGPYIPJPAIJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2CCCSC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methylphenyl)thian-3-amine typically involves the reaction of 4-fluoro-3-methylphenylthiourea with an appropriate halogenated compound under Hantzsch thiazole synthesis conditions. This reaction is facilitated by the presence of a green solvent such as ethanol . The reaction conditions include moderate temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The compound is typically produced in high-purity forms, with a minimum purity of 95% .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methylphenyl)thian-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound

Scientific Research Applications

N-(4-fluoro-3-methylphenyl)thian-3-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the development of new drugs.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(4-fluoro-3-methylphenyl)thian-3-amine and their biological activities:

Key Findings:

Antioxidant Activity: The nitrone derivative 9f (bearing the 4-fluoro-3-methylphenyl group) exhibited near-complete hydroxyl radical scavenging (~100%), surpassing the reference compound Trolox (88%). Its t-butyl substituent enhanced lipid peroxidation inhibition (87%) and LOX inhibition (27 µM), positioning it as a balanced antioxidant agent .

Structural Influences :

- The 4-fluoro-3-methylphenyl group consistently improves metabolic stability and binding affinity across analogs. For example, in 9f , this substituent contributed to its dual LOX and radical-scavenging activities .

- The thian ring in the parent compound may confer rigidity and improved pharmacokinetics compared to flexible chains in nitrones or planar thiophene systems in carboxamides .

Enzyme Inhibition :

- 9f inhibited soybean LOX at 27 µM, though 60-fold less potent than the standard NDGA (0.45 µM). This suggests room for optimization in LOX-targeted derivatives .

- Thiophene-carboxamide analogs (e.g., the compound in ) may inhibit sulfotransferases or kinases due to their sulfamoyl and carboxamide groups, though specific data is lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.